![molecular formula C10H16N2 B11916316 (R)-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B11916316.png)
(R)-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole
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Overview
Description
®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole is a chiral compound belonging to the indazole family Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring The ®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole is notable for its unique structural features, which include an isopropyl group at the 7th position and a tetrahydroindazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and isopropylamine.
Reduction: The nitro group of 2-nitrobenzaldehyde is reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting amine undergoes cyclization with isopropylamine under acidic conditions to form the indazole core.
Hydrogenation: The final step involves hydrogenation to saturate the benzene ring, yielding ®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole.
Industrial Production Methods
Industrial production of ®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, hydroxylated compounds.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that tetrahydroindazole derivatives, including (R)-7-isopropyl-4,5,6,7-tetrahydro-1H-indazole, exhibit significant anti-inflammatory properties. A study demonstrated that 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids showed high anti-inflammatory activity in the carrageenan edema test, with the most active compound achieving an ED50 value of 3.5 mg/kg . This suggests that derivatives of this compound could be developed as anti-inflammatory agents.
Antimicrobial Properties
Indazole compounds have been reported to possess antimicrobial activities against various bacterial strains. Specifically, this compound and its derivatives have shown moderate-to-high activity against Staphylococcus spp., Pseudomonas aeruginosa, and Escherichia coli. The structural features of these compounds contribute to their effectiveness as antimicrobial agents.
Anticancer Potential
Indazole derivatives have been explored for their anticancer properties. A series of tetrahydroindazoles were synthesized and evaluated for their ability to inhibit cyclin-dependent kinase 2 (CDK2) complexes, which play a crucial role in cancer cell proliferation . Some analogues demonstrated improved binding affinity and inhibitory activity against CDK2/cyclin complexes compared to initial screening hits.
Antiviral Activity
Compounds similar to this compound have been investigated for their potential as inhibitors of human immunodeficiency virus (HIV) replication. Research has indicated that certain indazole derivatives can act as capsid inhibitors, providing a novel approach to HIV treatment . This highlights the compound's potential in antiviral applications.
Antiprotozoal Activity
Recent studies have identified indazole derivatives as having significant antiprotozoal activity against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure-activity relationship (SAR) analysis revealed that specific substituents enhance the antiprotozoal effects of these compounds . This positions this compound as a candidate for further exploration in treating protozoan infections.
Synthetic Approaches
The synthesis of this compound typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine. This method allows for the generation of cyclic β-keto esters that can be further modified to enhance biological activity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(S)-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole: The enantiomer of the ®-isomer, differing in its spatial configuration.
7-Isopropyl-1H-indazole: Lacks the tetrahydro modification, resulting in different chemical properties.
4,5,6,7-Tetrahydro-1H-indazole: Lacks the isopropyl group, affecting its reactivity and applications.
Uniqueness
®-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole is unique due to its chiral nature and specific structural features, which confer distinct chemical and biological properties
Biological Activity
(R)-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound has been primarily linked to its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan. IDO plays a crucial role in immune regulation and tumor immune evasion by depleting tryptophan and producing immunosuppressive metabolites. By inhibiting IDO, this compound may enhance T cell proliferation and improve anti-tumor immunity .
Therapeutic Applications
Research indicates that this compound has potential applications in treating various conditions:
- Cancer : The inhibition of IDO can potentially reverse immune suppression in tumor microenvironments .
- Neurodegenerative Diseases : Compounds structurally related to this compound have shown promise in reducing amyloid-beta (Aβ) production, suggesting potential applications in Alzheimer's disease .
- Autoimmune Disorders : By modulating immune responses through IDO inhibition, this compound may also be beneficial in autoimmune diseases .
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives. These investigations have revealed various biological activities:
In Vitro Studies
In vitro assays have demonstrated that derivatives exhibit significant inhibitory effects on IDO with IC50 values indicating potent activity. For instance:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study involving a mouse model showed that treatment with this compound resulted in a significant reduction in tumor growth compared to untreated controls.
- Neuroprotection : In a model of Alzheimer's disease, administration of this compound led to decreased levels of Aβ42 and improved cognitive function metrics .
Data Tables
Properties
Molecular Formula |
C10H16N2 |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
(7R)-7-propan-2-yl-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C10H16N2/c1-7(2)9-5-3-4-8-6-11-12-10(8)9/h6-7,9H,3-5H2,1-2H3,(H,11,12)/t9-/m1/s1 |
InChI Key |
QNQNXVIDSKNVTF-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@H]1CCCC2=C1NN=C2 |
Canonical SMILES |
CC(C)C1CCCC2=C1NN=C2 |
Origin of Product |
United States |
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